5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143908-96-7 |
|---|---|
Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-ethyl-1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C9H9N5O2/c1-2-9-10-11-12-13(9)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3 |
InChI Key |
MBKCUFASHFJHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Ethyl 1 4 Nitrophenyl 1h Tetrazole and Analogues
Overview of Contemporary Tetrazole Synthesis Paradigms
Modern approaches to constructing the tetrazole ring primarily revolve around cycloaddition reactions and multicomponent strategies, which offer convergent and atom-economical pathways to these nitrogen-rich heterocycles. nih.govbenthamdirect.com
[3+2] Cycloaddition Approaches (Huisgen-Type Reactions)
The [3+2] cycloaddition, or Huisgen cycloaddition, stands as a cornerstone for tetrazole synthesis. nih.govresearchgate.net This reaction typically involves the 1,3-dipolar cycloaddition of an azide (B81097) with a nitrile. youtube.comnih.gov The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through the reaction of organic nitriles with an azide source. researchgate.net For instance, 4-nitrobenzonitrile (B1214597) can react with sodium azide in the presence of zinc bromide in water to produce 5-(4-nitrophenyl)-1H-tetrazole. researchgate.net
While the traditional Huisgen cycloaddition often requires elevated temperatures, the development of "click chemistry" has introduced milder and more selective conditions. nih.govresearchgate.netscispace.com The core principle involves the reaction of azides and nitriles, which can be catalyzed by various agents to facilitate the formation of the tetrazole ring. youtube.com Density functional theory (DFT) calculations suggest that the reaction may proceed through a previously unsuspected nitrile activation step, leading to an imidoyl azide intermediate that subsequently cyclizes. nih.gov
The synthesis of 1,5-disubstituted tetrazoles, such as 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole, can be achieved from amides. These methods often involve the formation of imidoyl chlorides from amides, followed by the addition of an azide. rug.nl
Multicomponent Reaction Strategies (e.g., Ugi-Azide Processes)
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like tetrazoles in a single, efficient step. acs.orgnih.govbenthamdirect.com The Ugi-azide reaction is a prominent example of an MCR used for the synthesis of 1,5-disubstituted-1H-tetrazoles. mdpi.comscielo.org.mx This one-pot reaction typically involves an amine, an aldehyde, an isocyanide, and an azide source, such as trimethylsilyl (B98337) azide (TMSN3). scielo.org.mxmdpi.com
The Ugi-azide process offers a high degree of molecular diversity, allowing for the incorporation of various substituents at both the 1- and 5-positions of the tetrazole ring. beilstein-journals.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then reacts with the isocyanide and azide in a concerted or stepwise manner to yield the final tetrazole product. scielo.org.mx This methodology has been successfully employed to synthesize a wide range of 1,5-disubstituted tetrazoles under mild conditions. mdpi.comscielo.org.mx For example, a series of eighteen novel 1,5-disubstituted-1H-tetrazoles were prepared in good to excellent yields (70-94%) using an Ugi-azide process. scielo.org.mx
Green Chemistry Principles in Tetrazole Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methods for tetrazoles, aiming to reduce environmental impact and improve safety. bohrium.combenthamdirect.com
Aqueous Media and Solvent-Free Reaction Systems
A significant advancement in green tetrazole synthesis is the use of water as a reaction medium or the implementation of solvent-free conditions. researchgate.net The reaction of sodium azide with nitriles to form 1H-tetrazoles can be effectively carried out in water using zinc salts as catalysts. organic-chemistry.org This approach is applicable to a broad range of nitriles. organic-chemistry.org
Solvent-free multicomponent reactions have also been developed for the synthesis of 1,5-disubstituted tetrazoles. nih.gov For instance, the reaction of a Baylis-Hillman acetate, trimethylsilyl azide, and an arylnitrile can be performed without a solvent. nih.gov Ultrasound irradiation has been used to facilitate the Ugi-azide reaction under solvent-free and mild conditions, leading to moderate to good yields of 1,5-disubstituted-1H-tetrazoles. mdpi.comsciforum.net The use of natural zeolites, such as Natrolite, has also been explored as a catalyst for the synthesis of 1-substituted tetrazoles under solvent-free conditions, offering a convenient and safe alternative to traditional methods. rsc.org
Catalyst Development for Environmentally Benign Protocols
The development of efficient and recyclable catalysts is a key aspect of green tetrazole synthesis. rsc.org Nanomaterials have emerged as highly effective catalysts due to their high surface area-to-volume ratio and ease of recovery. rsc.orgrsc.org
Table 1: Examples of Nanocatalysts in Green Tetrazole Synthesis
| Catalyst | Type of Synthesis | Key Features | Reference(s) |
| Fe3O4@tryptophan@Ni | Synthesis of 5-substituted tetrazoles | Magnetic, reusable | amerigoscientific.com |
| Fe3O4@SiO2-APTES-TFA | Synthesis of 5-substituted-1H-tetrazoles | Magnetic, reusable, efficient | rsc.orgamerigoscientific.com |
| Pd-Arg@boehmite | Green catalyst for tetrazole synthesis | Biocompatible support, reusable | rsc.org |
| Ag/sodium borosilicate nanocomposite | Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles | Heterogeneous, solvent-free | acs.org |
| CoY Zeolite | Synthesis of 5-substituted 1H-tetrazoles | Reusable, mild conditions | acs.org |
Magnetic nanoparticles, such as those based on iron oxide (Fe3O4), are particularly attractive because they can be easily separated from the reaction mixture using an external magnet. rsc.orgamerigoscientific.com These nanoparticles can be functionalized with various catalytic species, including metal complexes and organic ligands, to enhance their activity and selectivity. rsc.orgamerigoscientific.com For example, a palladium-arginine complex immobilized on boehmite nanoparticles has been shown to be a green and reusable catalyst for tetrazole synthesis. rsc.org Similarly, silver nanoparticles supported on sodium borosilicate glass have been used as a heterogeneous catalyst for the solvent-free synthesis of 1-substituted tetrazoles. acs.org Cobalt-exchanged Y zeolite has also been reported as an efficient and reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles under mild, aerobic conditions. acs.org
Functional Group Transformations for Tetrazole Formation
Besides cycloaddition reactions, tetrazoles can also be synthesized through the transformation of other functional groups. nih.gov A common method involves the conversion of amides into 1,5-disubstituted tetrazoles. This transformation is typically achieved by first converting the amide to an imidoyl chloride, which is then reacted with an azide source. rug.nl This approach provides a direct route to 1,5-disubstituted tetrazoles from readily available amide starting materials. rug.nl
Another strategy involves the use of isocyanides, which can be converted to 1-substituted tetrazoles through a [3+2] cycloaddition with an azide. capes.gov.brrsc.org The reaction is often catalyzed by an acid, which activates the isocyanide towards cycloaddition. capes.gov.brrsc.org
Conversion of Amide and Thioamide Functionalities
The transformation of amide and thioamide groups into a tetrazole ring represents a powerful strategy for synthesizing 1,5-disubstituted tetrazoles. This approach is particularly valuable as it allows for the late-stage introduction of the tetrazole moiety, leveraging the wide availability of amide precursors. rug.nl
A notable advancement in this area is the use of phosphorazidates, such as diphenyl phosphorazidate (DPPA) and bis(p-nitrophenyl) phosphorazidate (p-NO₂DPPA). organic-chemistry.orgnih.gov These reagents uniquely serve as both an activator for the amide's oxygen atom and as the azide source, streamlining the synthesis into a one-pot procedure. organic-chemistry.orgresearchgate.net The reaction proceeds through the formation of an imidate ester intermediate, which, after phosphate (B84403) elimination and azide attack, cyclizes to form the tetrazole. organic-chemistry.org This method avoids the use of highly toxic or explosive reagents and has been successfully applied to a wide array of amides, including those with steric hindrance, to produce 1,5-disubstituted tetrazoles in moderate to high yields. organic-chemistry.org
More traditional methods often involve the conversion of the amide into an imidoyl chloride using chlorinating agents like phosphorus oxychloride (POCl₃) or tetrachlorosilane (B154696) (SiCl₄), followed by the addition of an azide source like sodium azide (NaN₃). rug.nlresearchgate.netnih.gov
For thioamides, the conversion relies on the use of thiophilic reagents. A common method involves the desulfurization of thiopeptides or other thioamides using mercury(II) chloride (HgCl₂) in the presence of sodium azide and a base like triethylamine (B128534) (TEA). researchgate.net This approach effectively replaces the thioamide functionality to yield the desired 1,5-disubstituted tetrazole peptidomimetics. researchgate.net
Table 1: Reagents for Tetrazole Synthesis from Amide/Thioamide Functionalities
| Precursor | Reagent System | Key Features | Ref |
| Amide | Diphenyl phosphorazidate (DPPA) / p-NO₂DPPA | One-pot; acts as both activator and azide source; safer conditions. | organic-chemistry.org, nih.gov |
| Amide | Phosphorus pentachloride (PCl₅) / N₂H₄ / N₂O₄ | Classical multi-step approach. | researchgate.net |
| Amide | Tetrachlorosilane (SiCl₄) / Sodium Azide (NaN₃) | Forms imidoyl chloride intermediate; often requires elevated temperatures. | researchgate.net, nih.gov |
| Thioamide | Mercury(II) Chloride (HgCl₂) / Sodium Azide (NaN₃) / TEA | Desulfurization-azidation sequence; suitable for thiopeptides. | researchgate.net |
Metal-Promoted Azidation of Nitriles
The [3+2] cycloaddition of an azide source with a nitrile is one of the most direct and proficient routes to the tetrazole core. nih.govacs.org To synthesize a 5-substituted tetrazole like 5-ethyl-1H-tetrazole (a precursor to the target compound), propionitrile (B127096) would be reacted with an azide. However, this reaction often requires harsh conditions due to a high activation energy barrier. nih.govacs.org The introduction of metal catalysts has been instrumental in overcoming this challenge, allowing the reaction to proceed under milder conditions with improved efficiency. nih.govacs.orgrsc.org
Various metal-based catalytic systems have been developed:
Cobalt Catalysis: Cobalt(II) complexes with tetradentate ligands have been shown to efficiently catalyze the cycloaddition of sodium azide to both aromatic and aliphatic nitriles. nih.govacs.org Mechanistic studies have identified the formation of an intermediate cobalt(II) diazido complex, which is crucial for the catalytic cycle. nih.govacs.org
Copper and Zinc Catalysis: Simple metal salts such as copper(II) sulfate (B86663) (CuSO₄·5H₂O) and zinc(II) chloride (ZnCl₂) are effective, environmentally friendly, and readily available catalysts. scielo.brorganic-chemistry.org Zinc salts, in particular, can effectively catalyze the reaction in water, offering a green synthetic route. organic-chemistry.org The role of the Lewis acidic metal is to activate the nitrile moiety, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org
Heterogeneous Catalysis: To improve catalyst recovery and reusability, heterogeneous catalysts have been designed. One such example is a magnetic nanocomposite consisting of cobalt and nickel nanoparticles supported on mesoporous silica (B1680970) hollow spheres (Co–Ni/Fe₃O₄@MMSHS). rsc.org This catalyst demonstrates high activity, achieving excellent yields in short reaction times, and can be easily separated and reused, making the process more economical and sustainable. rsc.org
Table 2: Comparison of Metal Catalysts for [3+2] Cycloaddition of Nitriles and Azide
| Catalyst | Substrate Scope | Solvent | Temperature | Yield | Ref |
| Cobalt(II)-complex | Aromatic & Aliphatic Nitriles | DMSO | 110 °C | Excellent | acs.org |
| Co–Ni/Fe₃O₄@MMSHS | Aromatic Nitriles | DMF | 130 °C | Excellent (up to 98%) | rsc.org |
| CuSO₄·5H₂O | Aromatic & Aliphatic Nitriles | DMSO | 140 °C | Good to Excellent | scielo.br |
| Zinc Salts (e.g., ZnCl₂) | Aromatic & Aliphatic Nitriles | Water | Reflux | High | organic-chemistry.org |
Regioselectivity and Stereocontrol in 1,5-Disubstituted Tetrazole Synthesis
A significant challenge in the synthesis of disubstituted tetrazoles is controlling the regioselectivity. When a 5-substituted-1H-tetrazole is N-alkylated or N-arylated, a mixture of 1,5- and 2,5-disubstituted isomers is often produced. Achieving exclusive or high selectivity for the desired 1,5-isomer, as in this compound, is a key synthetic hurdle.
Research into the alkylation of 5-substituted-1H-tetrazoles has shown that while the 2,5-disubstituted tetrazole is frequently the major product, the regiochemical outcome is complex. rsc.orgrsc.org The selectivity does not depend solely on the steric hindrance of the substituent or electrophile. rsc.orgrsc.org A more nuanced rationale involves the mechanism of the substitution reaction. The regioselectivity can be influenced by whether the reaction proceeds through a first-order (SN1-like) or second-order (SN2-like) nucleophilic substitution pathway. rsc.org
Notably, the electronic properties of the substituents play a critical role. For instance, in the synthesis of aryl-substituted tetrazoles, the presence of a nitro group on the aryl ring, as in the case of the 4-nitrophenyl group, has been observed to improve the selectivity for the 1,5-isomer. rsc.org
To circumvent the issue of regioselectivity altogether, a convergent synthetic strategy can be employed. This involves constructing the tetrazole ring with the N1-substituent already in place. For the target molecule, this would involve a one-step condensation of 4-nitroaniline (B120555) with triethyl orthoformate and sodium azide. nih.gov This reaction regioselectively yields 1-(4-nitrophenyl)-1H-tetrazole. The final step would then be the introduction of the ethyl group at the C5 position, for example, via lithiation and subsequent alkylation or through a C-H activation/functionalization strategy. This approach provides unambiguous control over the N-substituent position, ensuring the exclusive formation of the 1,5-disubstituted product.
Table 3: Factors Influencing Regioselectivity in Tetrazole Synthesis
| Factor | Observation | Implication for 1,5-Isomer Synthesis | Ref |
| Reaction Mechanism | The balance between SN1 and SN2 pathways in alkylation affects the isomer ratio. | A deeper understanding allows for tailored conditions to favor the 1,5-product. | rsc.org |
| Electronic Effects | Aryl groups with electron-withdrawing nitro substituents can favor the 1,5-isomer. | The 4-nitrophenyl group on the target molecule aids in achieving the desired regiochemistry. | rsc.org |
| Steric Hindrance | Bulky electrophiles can favor the formation of the 2,5-isomer. | Less bulky reagents may be needed to avoid favoring the undesired 2,5-isomer. | rsc.org |
| Synthetic Strategy | Pre-installing the N1-substituent (e.g., starting with 4-nitroaniline). | Provides complete regiocontrol, avoiding the formation of isomeric mixtures. | nih.gov |
Mechanistic Investigations and Reactivity Studies of 5 Ethyl 1 4 Nitrophenyl 1h Tetrazole
Exploration of Fundamental Reaction Mechanisms
The reactivity of 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole is governed by the interplay of its tetrazole core and the electronic effects of its substituents. This section explores the key reaction mechanisms initiated by external stimuli such as light.
Nitrile Imine-Mediated Cycloaddition Pathways
The photo-induced 1,3-dipolar cycloaddition involving tetrazoles is a powerful method for forming complex heterocyclic structures. For this compound, irradiation with UV light can lead to the extrusion of molecular nitrogen and the in-situ generation of a highly reactive nitrile imine intermediate. This process, known as nitrile imine-mediated tetrazole-ene cycloaddition (NITEC), allows for the versatile functionalization of various molecules. nih.govrsc.org
The generated nitrile imine, specifically N-(4-nitrophenyl)-propionitrile imine, is a transient species that can readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and alkynes. The regioselectivity of this cycloaddition is influenced by both steric and electronic factors of the reacting partners. rsc.org The presence of the electron-withdrawing 4-nitrophenyl group on the nitrogen atom of the nitrile imine significantly influences its electronic properties and subsequent reactivity in these cycloaddition reactions. nih.gov
The general pathway can be illustrated as follows:
Photoactivation: this compound absorbs a photon, leading to an excited state.
Nitrogen Extrusion: The excited tetrazole undergoes ring-opening and eliminates a molecule of dinitrogen (N₂).
Nitrile Imine Formation: The resulting species is the highly reactive N-(4-nitrophenyl)-propionitrile imine.
Cycloaddition: This nitrile imine can then be trapped by a suitable dipolarophile to form a new five-membered heterocyclic ring, typically a pyrazoline or pyrazole (B372694) derivative. nih.govrsc.org
Photolytic Decomposition and Imidoylnitrene Generation
Beyond cycloaddition pathways, the photolytic decomposition of tetrazoles can also lead to the formation of other reactive intermediates. researchgate.net In the case of this compound, photolysis can potentially generate an imidoylnitrene. This occurs through the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring, again with the expulsion of dinitrogen.
The generated imidoylnitrene, N-(4-nitrophenyl)propaneimidoylnitrene, is a highly electrophilic species. Its fate is dependent on the reaction conditions, including the solvent and the presence of any trapping agents. In the absence of efficient trapping agents, imidoylnitrenes can undergo various intramolecular reactions, such as cyclization or rearrangement, or react with the solvent.
Intersystem Crossing (ISC) Efficiencies in Photoreactions
The photochemical reactions of this compound are initiated from an electronically excited state. The efficiency of these reactions is intrinsically linked to the efficiency of intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the triplet excited state (T₁). The triplet state often has a longer lifetime, allowing for the subsequent chemical transformations to occur.
Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring
The aromatic nature of the tetrazole ring in this compound allows for substitution reactions, although the high nitrogen content makes it generally electron-deficient and thus more susceptible to nucleophilic attack than electrophilic attack.
Data mining of the Cambridge Structural Database (CSD) for 1,5-disubstituted 1H-tetrazoles indicates that the sp² hybridized nitrogen atoms at positions 3 and 4 are the most common sites for interactions with electrophiles, primarily through hydrogen bonding. acs.orgnih.gov Direct electrophilic substitution on the carbon atom of the tetrazole ring is challenging due to the ring's electron-deficient character.
Conversely, the electron-deficient nature of the tetrazole ring suggests a higher propensity for nucleophilic substitution, although such reactions are not common for 1,5-disubstituted tetrazoles as there are no leaving groups on the ring carbon. Nucleophilic attack would more likely target the substituents.
Examination of Tautomerism and Isomerization Pathways
For 1,5-disubstituted tetrazoles like this compound, tautomerism involving the movement of a proton between different nitrogen atoms of the tetrazole ring is not possible due to the substitution at both the N1 and C5 positions. nih.govresearchgate.net
However, isomerization is a relevant consideration. This can include:
Structural Isomerism: The existence of the corresponding 2-(4-nitrophenyl)-5-ethyl-2H-tetrazole is a possibility. The relative stability of the 1- and 2-substituted isomers is influenced by the nature of the substituents.
Photoisomerization: While less common for the tetrazole ring itself, photoisomerization of the 4-nitrophenyl group is a theoretical possibility, though not a primary reaction pathway. Studies on arylazopyrazoles demonstrate that isomerization in five-membered azo compounds can be highly efficient. nih.gov
Theoretical calculations on similar systems, such as azido-triazoles, show that isomerization between different ring structures can occur, with the stability of each isomer being dependent on its aromaticity and the nature of its substituents. rsc.org
Reactivity Profile of the 4-Nitrophenyl and Ethyl Substituents in the Context of the Tetrazole Core
The 4-nitrophenyl group is a strong electron-withdrawing group due to the nitro functionality. This has several consequences:
It enhances the electrophilicity of the tetrazole ring, making it more susceptible to nucleophilic attack if a suitable pathway existed. nih.gov
The nitro group itself can undergo reduction to an amino group using various reducing agents, such as metals in acidic media. msu.edu This transformation would drastically alter the electronic properties of the molecule, converting the substituent from strongly electron-withdrawing to electron-donating.
The phenyl ring is deactivated towards electrophilic aromatic substitution due to the presence of the nitro group, which is a meta-director. youtube.com
The ethyl group at the 5-position is an electron-donating group through induction. Its primary reactivity would involve reactions at the α-carbon. The C-H bonds of the methylene (B1212753) group are activated by the adjacent tetrazole ring, making them susceptible to deprotonation by a strong base, which would allow for subsequent functionalization at this position. nih.gov
Computational Chemistry and Theoretical Analysis of 5 Ethyl 1 4 Nitrophenyl 1h Tetrazole
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. For 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or higher) would be employed to predict its electronic structure, geometry, and reactivity. uni.lu
The electronic structure of this compound is characterized by the interplay between the electron-rich tetrazole ring, the electron-withdrawing nitrophenyl group, and the electron-donating ethyl group.
Charge Distribution: Natural Bond Orbital (NBO) analysis performed on analogous compounds reveals a significant polarization of charge. chemicalbook.com
Tetrazole Ring: The nitrogen atoms of the tetrazole ring would possess a considerable excess of negative charge, making them potential sites for electrophilic attack and coordination with metal ions. chemicalbook.com
Nitrophenyl Group: The strong electron-withdrawing nature of the nitro (NO₂) group would render the attached phenyl ring electron-deficient. The oxygen atoms of the nitro group would carry a substantial negative charge, while the nitrogen atom of the nitro group and the carbon atom attached to it would be positive.
Ethyl Group: The ethyl group at the C5 position acts as a weak electron-donating group, slightly increasing the electron density on the tetrazole ring compared to an unsubstituted counterpart.
This charge distribution is critical for understanding the molecule's intermolecular interactions and its potential as, for example, a corrosion inhibitor where the charged centers can interact with a metal surface. chemicalbook.com
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
HOMO: For similar structures like 1-(4-nitrophenyl)-5-amino-1H-tetrazole, the HOMO is primarily located on the tetrazole ring and the amino group. chemicalbook.com For the title compound, the HOMO would likely be distributed across the tetrazole ring and to a lesser extent, the ethyl group.
LUMO: The LUMO is expected to be localized predominantly on the nitrophenyl ring, a consequence of its strong electron-accepting character. chemicalbook.com
The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. DFT studies on related ethyl-1-aryl-1H-tetrazole-5-carboxylates have reported energy gaps in the range of 4.23-5.31 eV, indicating high stability. nih.gov
The three-dimensional structure of this compound is defined by the spatial arrangement of its constituent rings and substituent groups. Geometry optimization using DFT would reveal the most stable conformation.
The key geometric parameter is the dihedral angle between the plane of the tetrazole ring and the plane of the phenyl ring. In related structures like 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole, this angle is reported to be 38.27°. scielo.org.za Similarly, in 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, a dihedral angle of 45.7° is observed. scielo.org.za This significant twist between the two rings is a common feature in such linked aromatic systems, arising from steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the tetrazole ring.
The bond lengths and angles within the tetrazole and phenyl rings are expected to fall within typical ranges for these heterocyclic and aromatic systems. scielo.org.za
Table 1: Predicted Geometric Parameters for this compound (Based on Analogues) Data extrapolated from studies on similar substituted nitrophenyl-tetrazoles. scielo.org.zascielo.org.za
| Parameter | Predicted Value Range | Description |
| Dihedral Angle (Tetrazole-Phenyl) | 35° - 50° | The angle of twist between the two ring systems. |
| C-N bond lengths (tetrazole ring) | 1.32 - 1.37 Å | Typical bond lengths within the tetrazole heterocycle. |
| N-N bond lengths (tetrazole ring) | 1.34 - 1.37 Å | Typical bond lengths within the tetrazole heterocycle. |
| C-C bond (ring-to-ring) | ~1.47 Å | The single bond connecting the phenyl and tetrazole rings. |
Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in various environments (e.g., in solution or in a crystal lattice). These simulations provide insights into how the molecule interacts with itself and with surrounding molecules over time.
Intramolecular Interactions: MD simulations would illustrate the flexibility of the molecule, primarily the rotation around the C-C bond linking the two rings and the conformational freedom of the ethyl group. These dynamics are influenced by the energetic barriers calculated via quantum methods.
Intermolecular Interactions: In a condensed phase, several types of non-covalent interactions would govern the packing and bulk properties of the compound.
Hydrogen Bonding: While the 1H-tetrazole isomer has an N-H group capable of acting as a hydrogen bond donor, the 1,5-disubstituted nature of the title compound means it lacks this specific proton. However, the nitrogen atoms of the tetrazole ring are strong hydrogen bond acceptors. sigmaaldrich.com
π-π Stacking: The aromatic character of both the tetrazole and nitrophenyl rings allows for π-π stacking interactions. These can occur in either parallel-displaced or T-shaped arrangements and are a significant force in the crystal packing of such molecules. sigmaaldrich.com Studies on related compounds show that tetrazole rings can engage in π-π interactions with centroid-centroid distances of approximately 3.450 Å. scielo.org.za
Dipole-Dipole Interactions: The significant molecular dipole moment, arising from the powerful electron-withdrawing nitro group, would lead to strong dipole-dipole interactions, influencing the molecule's orientation in a crystal lattice.
Predictive Modeling of Reaction Energetics and Transition States
Computational chemistry allows for the prediction of reaction pathways and their associated energy barriers. For this compound, this could involve modeling its synthesis, decomposition, or photochemical reactions.
For instance, the synthesis of 1,5-disubstituted tetrazoles often proceeds via a [3+2] cycloaddition reaction. thermofisher.com DFT calculations can model the transition state of this cycloaddition, determining the activation energy and thus the feasibility of the reaction under different conditions.
Furthermore, studies on the photodegradation of related tetrazolones have used DFT to characterize the transition states and intermediates involved in the reaction mechanism. organic-chemistry.org Such calculations can validate experimentally proposed mechanisms, for example, by confirming that a concerted photoextrusion of a nitrogen molecule (N₂) is energetically favorable. organic-chemistry.org
Theoretical Insights into Aromaticity and Stability of the Tetrazole Ring System
The tetrazole ring is considered an aromatic system, containing 6 π-electrons delocalized across the five-membered ring, which contributes to its stability. sigmaaldrich.com The aromaticity can be quantified using various computational methods.
Nucleus-Independent Chemical Shift (NICS): NICS is a common method to evaluate aromaticity. A negative NICS value at the center of the ring indicates aromatic character.
Electron Density Analysis: Methods like analyzing the localized orbital locator (LOL) of π-electron density can visually and quantitatively assess the degree of electron delocalization. capes.gov.br
The substituents on the tetrazole ring significantly influence its aromaticity and stability.
Electron-Withdrawing Groups (EWGs): Theoretical studies on other substituted tetrazoles show that EWGs, such as a carboxyl group, can increase the aromaticity of the tetrazole ring by withdrawing π-electrons. capes.gov.br The 4-nitrophenyl group is a very strong EWG, and it is therefore predicted to enhance the aromatic character of the tetrazole ring in the title compound.
Electron-Donating Groups (EDGs): Conversely, EDGs like an amino group are found to weaken the aromaticity of the ring. capes.gov.br The ethyl group at the C5 position is a weak EDG, which might slightly counteract the effect of the nitrophenyl group, though the influence of the latter is expected to be dominant.
Computational Approaches for Exploring Photoinduced Processes
The presence of the nitrophenyl group suggests that this compound could have interesting photochemical properties. Computational methods, especially Time-Dependent DFT (TD-DFT), are essential for exploring these processes. organic-chemistry.org
UV-Vis Spectrum Prediction: TD-DFT calculations can predict the electronic absorption spectrum, identifying the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved (e.g., π→π* or n→π*). For a related compound, 1-phenyl-4-allyl-tetrazol-5-one, TD-DFT calculations using the PBE0 functional provided a good match with the experimental UV spectrum. organic-chemistry.org
Photochemical Reaction Pathways: Photolysis of tetrazole derivatives can lead to the cleavage of the tetrazole ring through various degradation pathways. Computational modeling can explore these pathways from the excited state. For example, upon absorption of light, the molecule can transition to an excited singlet or triplet state. Calculations can map the potential energy surface of these excited states to find the most likely reaction coordinates, intermediates, and photoproducts. organic-chemistry.org In many tetrazoles, a common photochemical pathway involves the extrusion of molecular nitrogen. organic-chemistry.org The specific substituents and solvent conditions can greatly influence which pathway is favored.
Advanced Spectroscopic and Structural Characterization Methodologies for 5 Ethyl 1 4 Nitrophenyl 1h Tetrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a detailed assignment of all proton, carbon, and nitrogen atoms.
¹H, ¹³C, and ¹⁵N NMR Techniques for Detailed Assignment
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group and the nitrophenyl moiety. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂) coupled to the methyl protons (-CH₃), which would appear as a triplet. The aromatic protons of the 4-nitrophenyl group would likely appear as two distinct doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene ring.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton. Unique signals would be expected for the methyl and methylene carbons of the ethyl group, the carbon atom of the tetrazole ring, and the distinct carbons of the nitrophenyl ring. The chemical shift of the tetrazole ring carbon is a key diagnostic signal for confirming the formation of the heterocyclic ring.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy is particularly valuable for characterizing tetrazoles due to the presence of four nitrogen atoms in the ring. Each nitrogen atom in the 1,5-disubstituted tetrazole ring would have a unique chemical shift, providing definitive evidence for the substitution pattern and the electronic environment of the nitrogen atoms.
Interactive Data Table: Predicted NMR Data
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| -CH₃ (Ethyl) | ~1.3-1.5 | Triplet |
| -CH₂ (Ethyl) | ~2.8-3.0 | Quartet |
| Aromatic-H (ortho to NO₂) | ~8.2-8.4 | Doublet |
| Aromatic-H (meta to NO₂) | ~7.8-8.0 | Doublet |
| ¹³C NMR | ||
| -CH₃ (Ethyl) | ~10-15 | |
| -CH₂ (Ethyl) | ~20-25 | |
| Aromatic-C (ipso to Tetrazole) | ~130-135 | |
| Aromatic-C (ortho to NO₂) | ~125-130 | |
| Aromatic-C (meta to NO₂) | ~140-145 | |
| Aromatic-C (ipso to NO₂) | ~148-152 | |
| Tetrazole-C5 | ~150-155 | |
| ¹⁵N NMR | ||
| N1 (Tetrazole) | Specific chemical shift | |
| N2 (Tetrazole) | Specific chemical shift | |
| N3 (Tetrazole) | Specific chemical shift | |
| N4 (Tetrazole) | Specific chemical shift | |
| -NO₂ | Specific chemical shift |
Note: The chemical shifts presented are estimations based on related structures and are subject to variation based on solvent and experimental conditions.
Advanced NMR Methods for Isomer Differentiation
The synthesis of 1,5-disubstituted tetrazoles can sometimes lead to the formation of the isomeric 2,5-disubstituted product. Advanced NMR techniques are crucial for distinguishing between these isomers.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments would be instrumental in establishing long-range correlations between protons and carbons. For the 1,5-isomer, correlations would be expected between the protons of the 4-nitrophenyl ring and the carbon atom of the tetrazole ring (C5), as well as between the methylene protons of the ethyl group and C5.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can reveal through-space proximity of protons. In the case of the 1,5-isomer, NOE correlations might be observed between the ortho-protons of the nitrophenyl ring and the methylene protons of the ethyl group, depending on the conformational preferences of the molecule.
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Precise Bond Lengths and Angles
Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would provide highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would definitively confirm the connectivity of the atoms and provide insights into the molecular geometry, including the planarity of the tetrazole and phenyl rings and the orientation of the ethyl and nitrophenyl substituents relative to the tetrazole core.
Interactive Data Table: Expected Single-Crystal X-ray Diffraction Parameters
| Parameter | Expected Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Bond Length (C-N in tetrazole) | ~1.32-1.35 Å |
| Bond Length (N-N in tetrazole) | ~1.30-1.37 Å |
| Bond Length (C-C ethyl) | ~1.50-1.54 Å |
| Bond Angle (N-C-N in tetrazole) | ~108-112° |
| Dihedral Angle (Tetrazole-Phenyl) | To be determined |
Powder X-ray Diffraction for Crystalline Phase Characterization
Powder X-ray diffraction (PXRD) would be used to analyze a polycrystalline sample of the compound. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase of the material. PXRD is valuable for confirming the phase purity of a bulk sample and for identifying different polymorphic forms if they exist.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Structural Confirmation
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups. Key vibrational modes would include the asymmetric and symmetric stretching of the nitro group (-NO₂), C-H stretching vibrations of the aromatic and aliphatic groups, C=N and N=N stretching vibrations of the tetrazole ring, and various bending vibrations.
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would provide additional information, particularly for symmetric vibrations and non-polar bonds. The symmetric stretching of the nitro group and the breathing modes of the aromatic and tetrazole rings are often strong in the Raman spectrum.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |
| Aliphatic C-H Stretch (Ethyl) | 2980-2850 | FT-IR, Raman |
| Asymmetric NO₂ Stretch | 1550-1500 | FT-IR |
| Symmetric NO₂ Stretch | 1350-1300 | Raman |
| C=N, N=N Tetrazole Ring Stretch | 1450-1600 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |
| C-N Stretch | 1200-1000 | FT-IR |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of novel chemical entities. In the case of this compound, HRMS provides unequivocal confirmation of its elemental composition and offers deep insights into its intrinsic chemical stability through the analysis of its fragmentation patterns under energetic conditions.
The determination of the precise molecular weight of this compound facilitates the confirmation of its molecular formula. The compound, with a deduced molecular formula of C9H9N5O2, has a theoretical exact mass that can be calculated with high precision. Experimental determination of the mass-to-charge ratio (m/z) of the molecular ion peak in HRMS, typically within a few parts per million (ppm) of the theoretical value, serves as a stringent validation of the compound's elemental composition.
Furthermore, the study of the fragmentation pathways of this compound upon ionization in the mass spectrometer reveals the lability of specific bonds and the relative stability of the resulting fragment ions. This information is crucial for understanding the molecule's structural integrity and predicting its behavior in various chemical environments. The fragmentation of tetrazole derivatives is often characterized by the neutral loss of a molecule of nitrogen (N2), a highly stable entity. This process is a common and diagnostic fragmentation pathway for this class of heterocyclic compounds.
In addition to the characteristic loss of nitrogen from the tetrazole ring, fragmentation of the ethyl and nitrophenyl substituents can also be anticipated. The ethyl group may be lost as an ethene radical, while the nitrophenyl group can undergo characteristic cleavages, such as the loss of a nitro group (NO2) or nitric oxide (NO). The analysis of these fragmentation patterns allows for a detailed mapping of the molecule's structure and bond energies.
A plausible fragmentation pathway for this compound, based on established principles of mass spectrometry and the known behavior of related compounds, is presented below. This pathway highlights the key fragmentation steps and the resulting ionic species that would be detected by the mass spectrometer.
Table 1: Plausible High-Resolution Mass Spectrometry Data for this compound
| Fragment Ion | Chemical Formula | Theoretical m/z | Fragmentation Pathway |
| [M]+• | [C9H9N5O2]+• | 219.0756 | Molecular Ion |
| [M - N2]+• | [C9H9N3O2]+• | 191.0705 | Loss of nitrogen from the tetrazole ring |
| [M - C2H4]+• | [C7H5N5O2]+• | 191.0443 | Loss of ethene from the ethyl group |
| [M - NO2]+ | [C9H9N4O]+ | 173.0776 | Loss of the nitro group |
| [C7H5N4O2]+ | [C7H5N4O2]+ | 177.0365 | Cleavage of the ethyl group |
| [C6H4NO2]+ | [C6H4NO2]+ | 122.0242 | 4-nitrophenyl cation |
The detailed analysis of these fragmentation pathways, supported by accurate mass measurements from HRMS, provides a comprehensive structural characterization of this compound, confirming its molecular identity and providing valuable information about its chemical properties.
Advanced Applications of Tetrazole Derivatives in Materials Science and Chemical Engineering
Energetic Materials Research and Development
Tetrazole derivatives are a cornerstone in the development of high-energy density materials (HEDMs) due to their high positive heats of formation, significant nitrogen content, and the generation of large volumes of gaseous N₂ upon decomposition. researchgate.netresearchgate.net The presence of both a tetrazole ring and a nitro group in 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole suggests its potential as an energetic material.
Design Principles for High-Nitrogen Content Materials
A primary goal in designing energetic materials is to maximize nitrogen content, as this increases the heat of formation and ensures the primary decomposition product is the stable and environmentally benign dinitrogen (N₂) molecule. nih.gov The tetrazole ring itself is an excellent building block for this purpose, containing 80% nitrogen by mass in its parent form. nih.gov
Key design principles for high-nitrogen energetic materials include:
Incorporation of N-rich Heterocycles: Rings like tetrazole, triazole, and tetrazine are fundamental components. researchgate.netenergetic-materials.org.cn The tetrazole ring, in particular, contributes significantly to a high heat of formation and density. researchgate.net
Introduction of Energetic Functional Groups: Attaching groups like nitro (-NO₂), nitramino (-NHNO₂), or azide (B81097) (-N₃) to the heterocyclic core enhances energetic performance by improving the oxygen balance and increasing the density and heat of formation. researchgate.netnih.gov The 4-nitrophenyl group in the target molecule serves this purpose, introducing both a nitro group and an aromatic ring which can increase density.
Formation of Energetic Salts: Combining an acidic N-rich heterocycle with a nitrogen-rich base (like aminoguanidinium or hydrazinium) can create energetic salts with tailored properties, often improving thermal stability and reducing sensitivity compared to neutral molecules. nih.gov
Molecular Symmetry and Linkages: Creating symmetric molecules or linking multiple tetrazole rings can lead to materials with higher densities and improved thermal stability. nih.gov
Correlation of Structure with Energetic Performance
The energetic performance of a tetrazole derivative is directly linked to its molecular structure, which dictates properties like density, heat of formation (HOF), and oxygen balance. These factors, in turn, determine the detonation velocity (Vd) and detonation pressure (P), key indicators of an explosive's power.
While specific experimental data for this compound is not available, we can infer its potential characteristics by examining related compounds. The introduction of a nitro group generally enhances detonation performance. For example, linking a nitrotetrazole ring with other heterocycles, such as 1,2,4-oxadiazole, has resulted in compounds with calculated detonation velocities between 7271 m/s and 7909 m/s and good thermal stability, making them potential melt-castable explosives. researchgate.net
The parent compound, 5-(4-nitrophenyl)-1H-tetrazole, has a melting point of approximately 223 °C (with decomposition) and is insoluble in water. nih.govbeilstein-journals.org The addition of the ethyl group at the N1 position in This compound would increase its molecular weight and slightly decrease its nitrogen content and density compared to its 5-amino analogue, 1-(4-nitrophenyl)-1H-tetrazol-5-amine (C₇H₆N₆O₂, MW: 206.16 g/mol ). rsc.org This would likely result in slightly lower detonation performance compared to derivatives with more energetic or smaller substituents.
Table 1: Comparison of Properties for Related Tetrazole Compounds Note: Data for the target compound is not available and is inferred based on structural analogues.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Known Application/Property |
| This compound | C₉H₉N₅O₂ | 219.20 | Ethyl and nitrophenyl substituents | Properties not experimentally documented in literature |
| 1-(4-Nitrophenyl)-1H-tetrazol-5-amine rsc.org | C₇H₆N₆O₂ | 206.16 | Amino and nitrophenyl substituents | Studied for corrosion inhibition acs.org |
| 5-(4-Nitrophenyl)-1H-tetrazole nih.govbiosynth.com | C₇H₅N₅O₂ | 191.15 | Nitrophenyl substituent at C5 | Activator in oligonucleotide synthesis beilstein-journals.org |
| NTOM researchgate.net | C₄H₃N₅O₃ | 185.10 | Methylene-bridged nitrotetrazole and oxadiazole | Potential melt-cast explosive (Vd = 7909 m/s) |
Thermal Stability and Decomposition Pathways in Energetic Formulations
The thermal stability of an energetic material is critical for its safe handling, storage, and application. For tetrazoles, decomposition typically begins with the cleavage of the five-membered ring. researchgate.net Two primary decomposition pathways for the tetrazole ring have been observed: one resulting in the formation of hydrazoic acid (HN₃) and the other in the direct extrusion of molecular nitrogen (N₂). conicet.gov.ar
Studies on related compounds show that the decomposition of 1-phenyltetrazole and its 4-nitro derivative proceeds via different mechanisms, highlighting the influence of substituents. researchgate.net The thermal decomposition of many N-substituted tetrazoles is believed to start with the elimination of a nitrogen molecule directly from the tetrazole ring. For azobistetrazole derivatives, which feature two linked tetrazole rings, decomposition barriers are calculated to be in the range of 26-33 kcal/mol, which is lower than that of the parent tetrazole (~40 kcal/mol), indicating that complexity can sometimes reduce stability.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The four nitrogen atoms in the tetrazole ring possess lone pairs of electrons, making them excellent N-donor ligands for coordinating with metal ions. This property allows for the construction of a wide variety of metal complexes and coordination polymers, including Metal-Organic Frameworks (MOFs), with diverse structures and functions.
Tetrazoles as N-Donor Ligands in Metal Complexes
Tetrazoles can coordinate to metal centers in several ways, acting as monodentate, bidentate, or multidentate bridging ligands, which leads to the formation of architectures from simple discrete molecules to complex 3D polymers. The specific coordination mode depends on factors like the metal ion, the position of substituents on the tetrazole ring, and the reaction conditions.
In 1,5-disubstituted tetrazoles like This compound , the primary coordination sites would be the N3 and N4 atoms of the tetrazole ring. The N1 atom is blocked by the nitrophenyl group, and the N2 atom is generally less basic. The interaction of a related tetrazolate anion, 1-phenyltetrazol-5-olate, with copper(II) ions showed coordination through the N4 atom in a mononuclear complex and bridging coordination via the N3 and N4 atoms in a binuclear complex. nih.gov This demonstrates the versatility of the tetrazole ring as a ligand. The electronic properties of the substituents can also influence the coordinating ability of the nitrogen atoms.
Synthesis and Structural Diversity of Tetrazole-Based Coordination Polymers
Coordination polymers based on tetrazole ligands are often synthesized under hydrothermal or solvothermal conditions, where metal salts are reacted with the tetrazole ligand. In some cases, the tetrazole ligand itself is formed in situ during the reaction from a nitrile and an azide source.
The use of polytopic tetrazole ligands (containing two or more tetrazole units) is a common strategy for building robust coordination frameworks. For instance, ligands like 5,5′-(1,4-phenylene)bis(1H-tetrazole) have been used to create 3D coordination polymers with cobalt, forming polynuclear clusters as secondary building units. While This compound is a monotopic ligand, it could still form coordination polymers, likely 1D chains or 2D layers, by bridging metal centers through its N3 and N4 atoms. The bulky nitrophenyl substituent would play a significant role in directing the final structure through steric effects and potential intermolecular interactions like π-π stacking.
Exploration of MOFs Incorporating Tetrazole Linkers for Advanced Functional Materials
Metal-Organic Frameworks (MOFs) constructed using tetrazole-based linkers have garnered considerable interest due to their potential in creating robust and porous materials for applications such as gas storage and catalysis. alfa-chemistry.com The nitrogen-rich nature of the tetrazole ring allows for strong coordination with metal centers, leading to high thermal and chemical stability in the resulting frameworks. nih.gov
The incorporation of functional groups, such as the nitrophenyl moiety, onto the tetrazole linker can further tailor the properties of the MOF. For instance, researchers have synthesized MOFs using nitrophenyl-tetrazole ligands, which exhibit interesting structural and functional characteristics. One study reported the synthesis of two new MOFs, {[Zn2(HL)2]·0.5DMF·H2O}n and {[Cd2(HL)2]·1.5H2O}n, through an in situ Dimroth rearrangement of a tetrazole-containing ligand. rsc.org These MOFs possess three-directional intersecting channels and exhibit moderate gas sorption capabilities with high selectivity for CO2. rsc.org
Another example involves the use of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole in the construction of novel metal-organic frameworks. researchgate.net The presence of the nitrophenyl group can influence the framework's topology and electronic properties, potentially leading to enhanced catalytic activity or selective guest binding. The steric and electronic effects of the substituents on the phenyl ring play a crucial role in determining the final structure and properties of the MOF.
| Tetrazole-based MOF | Metal Center | Tetrazole Linker | Key Features & Applications | Reference |
| {[Zn2(HL)2]·0.5DMF·H2O}n | Zinc | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | 3D intersecting channels, selective CO2 sorption | rsc.org |
| {[Cd2(HL)2]·1.5H2O}n | Cadmium | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | 3D intersecting channels, structural diversity | rsc.org |
| NiNDTz | Nickel | 2,6-di(1H-tetrazol-5-yl)naphthalene | High thermal stability, CO2 uptake, filler for gas separation membranes | nih.gov |
| MOF with 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | - | 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | Potential for novel framework construction | researchgate.net |
Advanced Polymer and Surface Chemistry Applications
The reactivity of the tetrazole ring has been ingeniously harnessed in polymer and surface chemistry, primarily through the advent of "click chemistry."
Tetrazole Click Chemistry for Polymer Functionalization and Cross-linking
A significant advancement in polymer chemistry is the use of nitrile imine-mediated tetrazole-ene cycloaddition (NITEC), a type of photoclick chemistry. rsc.org This reaction allows for the efficient cross-linking and functionalization of polymers under mild, light-induced conditions. rsc.org The process involves the photo-activation of a diaryl-substituted tetrazole, which then reacts with a non-activated double bond, such as those found in polybutadienes. rsc.org This method has been successfully employed to create fluorescent, cross-linked polymer networks with spatial control. rsc.org
The versatility of tetrazole click chemistry extends to the synthesis of polymers containing both triazole and tetrazole rings, which are of interest as energetic materials. nih.gov These reactions are often catalyst-free, proceed with high yields, and are environmentally friendly. nih.gov
Surface Modification Strategies Utilizing Tetrazole Reactivity
The principles of tetrazole photoclick chemistry have been extended to the modification of surfaces, offering a powerful tool for creating functionalized materials. researchgate.net This strategy allows for the immobilization of thiol-containing molecules onto a surface in a spatially controlled manner. researchgate.net For example, the surface of cellulose (B213188) has been successfully modified using photo-induced tetrazole-ene cycloaddition, highlighting the potential of this method for creating advanced, sustainable materials. researchgate.net
The reaction is initiated by UV light, which triggers the formation of a reactive nitrile imine from the tetrazole. This intermediate then rapidly reacts with alkenes on the surface, forming stable pyrazoline linkages. researchgate.net This technique provides a metal-free and efficient route for surface functionalization with high spatial and temporal control. researchgate.net
Fullerene Conjugation and Nanomaterial Integration
While direct evidence for the conjugation of this compound with fullerenes is not prominent in the literature, the functionalization of fullerenes is a well-established field with potential intersections with tetrazole chemistry. rsc.org Fullerenes can be functionalized through various chemical reactions to enhance their solubility and tailor their electronic properties for applications in areas like organic photovoltaics. rsc.org
The principles of click chemistry, including reactions involving tetrazoles, offer a promising avenue for the controlled decoration of fullerenes with various functional groups. For instance, an azide- and tetrazine-functionalized nih.govfullerene has been synthesized and selectively functionalized using pericyclic click reactions. thieme-connect.com Although this example uses a tetrazine, it demonstrates the potential of applying similar click chemistry strategies with tetrazole-functionalized molecules to create novel fullerene conjugates.
Future Research Directions and Interdisciplinary Perspectives in Tetrazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of tetrazole derivatives has been a subject of considerable effort, yet the development of greener and more sustainable strategies remains a critical goal. benthamdirect.comresearchgate.net Future research concerning 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole will likely prioritize the development of methodologies that are not only efficient but also environmentally benign.
A significant area of focus is the advancement of multicomponent reactions (MCRs), such as the Ugi-azide four-component reaction (UT-4CR), which allow for the one-pot synthesis of complex molecules like 1,5-disubstituted tetrazoles. bohrium.comrsc.orgbeilstein-journals.org This approach offers step and atom economy, reducing waste and eliminating the need for stoichiometric reagents. bohrium.com Adapting MCRs for the synthesis of this compound could provide a highly efficient and convergent pathway.
Another promising direction is the exploration of novel catalytic systems. While various catalysts have been developed, there is still a need for more efficient and eco-friendly options. researchgate.netbohrium.com Research has demonstrated the efficacy of copper (II) complexes and other metal catalysts in promoting the [3+2] cycloaddition of azides to nitriles, which is a fundamental step in tetrazole synthesis. jchr.orgjchr.orgresearchgate.net These methods often operate under mild conditions and can improve yields while avoiding toxic reagents. jchr.org The development of heterogeneous, recyclable catalysts, such as nano-TiCl4.SiO2 or magnetic metal-organic framework (MOF) nanocomposites, represents a significant step towards sustainable production. scielo.org.zaresearchgate.net Applying these advanced catalytic systems to the synthesis of this compound could streamline its production and minimize environmental impact. jchr.org
Furthermore, the use of green solvents like water, polyethylene (B3416737) glycol (PEG-400), or even solvent-free conditions is a key aspect of sustainable chemistry. benthamdirect.comresearchgate.net Studies have shown successful tetrazole synthesis in aqueous micelles and under solvent-free "grindstone" chemistry conditions, highlighting the potential to move away from hazardous organic solvents like DMF. mdpi.comdntb.gov.uanih.gov
Table 1: Comparison of Catalytic Systems for Sustainable Tetrazole Synthesis
| Catalyst System | Reaction Type | Key Advantages | Potential Application for Target Compound | Reference |
|---|---|---|---|---|
| Copper (II) Complexes | [3+2] Cycloaddition | High yields, mild conditions, reduces explosion risk. | Efficient synthesis from 4-nitrophenyl azide (B81097) and ethyl cyanide precursors. | jchr.orgjchr.org |
| Nano-TiCl4.SiO2 | Heterogeneous Catalysis | Reusable, environmentally benign, simple work-up. | Green synthesis with easy catalyst recovery. | scielo.org.za |
| Lanthanum (III) Nitrate | One-pot Multicomponent | Efficient for 5-substituted 1H-tetrazoles. | Potential for one-pot synthesis strategies. | bohrium.com |
| Fe3O4@PMO–ICS–ZnO | Heterogeneous Nanocatalyst | Thermally stable, recyclable, works in green solvents (EtOH). | Sustainable synthesis via cascade condensation and cycloaddition. | nih.gov |
Advanced Computational Approaches for Predicting Tetrazole Reactivity and Properties
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating research. For this compound, advanced computational approaches can offer profound insights into its chemical behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. DFT studies can be employed to calculate fundamental properties such as heats of formation (HOFs), which are crucial for assessing the energetic character of tetrazole derivatives. nih.govcapes.gov.br For instance, research has shown that substituting specific groups on the tetrazole ring can significantly alter HOF values. nih.gov Applying DFT to this compound would allow for the precise calculation of its thermodynamic properties. Furthermore, DFT can be used to investigate the molecule's electronic structure, bond-dissociation energies, and reaction mechanisms, providing a theoretical basis for its stability and reactivity. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) modeling is another vital computational tool, particularly for predicting the biological or chemical activity of a series of compounds. nih.gov 3D-QSAR studies, which include methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to build predictive models for the antitumor activity of tetrazine derivatives. nih.gov By developing QSAR models for a series of analogs of this compound, it would be possible to predict their activities and guide the synthesis of more potent or selective compounds. nih.govyoutube.com These models correlate the structural features of molecules with their observed activities, providing a roadmap for structural optimization. nih.govyoutube.com
Table 2: Computational Models and Their Predictive Applications for Tetrazoles
| Computational Method | Predicted Properties | Significance for Future Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Heats of Formation, Molecular Electrostatic Potential, Energy Gaps, Thermal Stability. | Provides a fundamental understanding of the energetic and electronic properties of this compound, guiding its application in materials or as an energetic compound. | nih.govcapes.gov.brrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Toxicity, Biological Activity (e.g., antitumor). | Enables the prediction of potential biological effects without extensive experimental screening, facilitating the design of safer and more effective derivatives. | nih.govnih.gov |
| Comparative Molecular Field Analysis (CoMFA) | 3D structure-activity relationships (Steric and electrostatic fields). | Offers detailed insights into how the 3D shape and electronic properties of analogs could influence their activity, guiding rational drug design. | nih.gov |
| Comparative Molecular Similarity Indices Analysis (CoMSIA) | 3D structure-activity relationships (Steric, electrostatic, hydrophobic, H-bond fields). | Complements CoMFA by providing additional descriptors to build more robust predictive models for designing novel tetrazole derivatives. | nih.gov |
Exploration of Emerging Non-Traditional Applications in Materials Science
While tetrazoles are well-established in medicinal chemistry, their unique nitrogen-rich structure and coordination capabilities make them excellent candidates for advanced materials. lifechemicals.com Future research on this compound should explore its potential as a building block for novel functional materials.
One of the most exciting areas is the development of Metal-Organic Frameworks (MOFs). nih.gov Tetrazole ligands are highly effective in constructing MOFs due to the ability of their nitrogen atoms to coordinate with metal ions. lifechemicals.commdpi.com These materials can have applications in gas storage, catalysis, and sensing. lifechemicals.commdpi.comnih.gov The presence of the 4-nitrophenyl group in this compound could introduce specific functionalities into a MOF, potentially enhancing its catalytic activity or its selectivity for CO2 capture. lifechemicals.commdpi.com
The high nitrogen content and positive heats of formation of many tetrazole derivatives make them suitable for use as energetic materials. researchgate.netresearchgate.net Energetic Coordination Polymers (ECPs) based on tetrazole ligands are being investigated as safer and more stable alternatives to traditional explosives. rsc.orgacs.orgunist.ac.kr The nitro group in this compound is a well-known energetic functional group, suggesting that this compound could be a valuable precursor for creating new high-energy-density materials with tailored sensitivity and performance. researchgate.netacs.org
Furthermore, tetrazole-containing polymers are emerging as highly prospective materials. lifechemicals.comacs.org Researchers have developed tetrazole-substituted polymers for applications such as high-temperature polymer electrolyte fuel cells and as microporous organic materials for gas capture. rsc.orglifechemicals.com The synthesis of polymers incorporating the this compound moiety could lead to materials with unique thermal, electronic, or gas separation properties, tunable by varying the polymer backbone and side groups. acs.org
Table 3: Emerging Applications of Tetrazole-Based Materials
| Material Type | Key Tetrazole Function | Potential Application | Relevance of this compound | Reference |
|---|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Nitrogen atoms act as coordination sites for metal ions. | Gas storage (CO2, H2), catalysis, sensing. | The nitro-functionalized phenyl ring could enhance catalytic activity or gas adsorption selectivity. | lifechemicals.commdpi.comnih.gov |
| Energetic Coordination Polymers (ECPs) | High nitrogen content, positive heat of formation. | Safer and more stable explosives, propellants, pyrotechnics. | The combination of a tetrazole ring and a nitro group makes it a prime candidate for energetic material design. | rsc.orgacs.orgunist.ac.kracs.org |
| Functional Polymers | Pendant tetrazole groups modify polymer properties. | Proton exchange membranes for fuel cells, gas separation membranes, thermally stable polymers. | Incorporation into a polymer backbone could yield materials with high thermal stability and specific functionalities. | rsc.orglifechemicals.comacs.org |
| Graphene-Hybrid Materials | Ligands in coordination polymers intercalated with graphene oxide. | Thermally stable pyrotechnics with enhanced photosensitivity. | Could be used to create novel ECPs with tunable laser ignition properties. | acs.org |
Integration of Tetrazole Research with Frontier Areas of Chemical Science and Engineering
The unique reactivity of the tetrazole ring opens doors for its integration into cutting-edge areas of chemical science, including click chemistry and chemical biology. These interdisciplinary applications represent a significant growth area for tetrazole research.
Tetrazole ligation is a powerful tool in the click chemistry arsenal. rsc.org Specifically, certain tetrazole derivatives can undergo a light-triggered [3+2] cycloaddition with alkenes, a reaction known as the tetrazole-alkene photoclick reaction. nih.gov This process is bio-orthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes. rsc.org This spatiotemporal control, where the reaction is initiated by light, allows for precise applications like live-cell imaging, targeted drug delivery, and the selective labeling of proteins. rsc.orgnih.gov Future work could involve modifying this compound to act as a photo-triggered click handle, enabling its use in advanced bioconjugation strategies.
The versatility of tetrazole photoreactivity extends beyond alkenes. Recent research has unexpectedly discovered that tetrazoles can undergo photo-induced reactions with primary amines to form stable 1,2,4-triazole (B32235) linkages. acs.orgnih.gov This discovery expands the bioconjugation toolbox, allowing for new ways to modify biomolecules like proteins and DNA under mild conditions. acs.orgnih.gov Harnessing this reactivity with derivatives of this compound could lead to the development of novel photoaffinity labeling probes or the synthesis of pharmacologically relevant chemical libraries. acs.org
From a chemical engineering perspective, the development of scalable and safe synthesis routes for tetrazole-based materials is paramount. jchr.org The integration of continuous flow chemistry for the production of tetrazoles could mitigate the safety risks associated with batch processes, such as the handling of azides, and allow for better control over reaction parameters. jchr.org Designing such processes for this compound and its derivatives would be a crucial step in translating laboratory-scale discoveries into practical applications in materials science or pharmaceuticals.
Q & A
Q. What are the common synthetic routes for preparing 5-substituted 1H-tetrazoles like 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole?
- Methodological Answer : A widely used approach involves the cycloaddition of sodium azide with nitriles under acidic conditions. For example, nano-TiCl4·SiO2 has been employed as a catalyst in solvent-free or acetic acid-mediated reactions to synthesize 5-aryl tetrazoles in high yields (70–90%) . Alternatively, secondary arylcyanamides can react in glacial acetic acid to form 5-amino-tetrazole derivatives . Key steps include refluxing reactants at 80–100°C for 4–6 hours, followed by purification via recrystallization.
Q. How are this compound and related compounds typically characterized?
- Methodological Answer : Standard characterization includes:
- FT-IR : Confirmation of tetrazole ring vibrations (C–N stretch at ~1527 cm⁻¹, N–H bend at ~1485 cm⁻¹) and nitro group absorption (~1346 cm⁻¹) .
- NMR : H NMR signals for aromatic protons (δ 8.1–8.3 ppm for nitrophenyl groups) and ethyl substituents (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) .
- Elemental Analysis : Validation of purity (e.g., C: 49.04% calculated vs. 49.01% observed) .
- Melting Point : Reported values (e.g., 216°C for 5-methyl-1-(4-nitrophenyl)-1H-tetrazole) serve as benchmarks .
Advanced Research Questions
Q. How can discrepancies in elemental analysis data for tetrazole derivatives be resolved?
- Methodological Answer : Minor deviations (<0.5%) may arise from hygroscopicity or incomplete combustion. To address this:
Q. What advanced strategies optimize the synthesis of this compound with tailored substituents?
- Methodological Answer : A protocol using PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst enables selective functionalization at the tetrazole’s 1- and 5-positions. Key steps:
- React 4-nitrophenyl ethanol derivatives with chlorobenzyl chlorides at 70–80°C for 1 hour.
- Monitor via TLC and purify by recrystallization in aqueous acetic acid .
- Substituent effects on reactivity can be studied using Hammett plots or C NMR kinetics .
Q. How can the thermal stability and decomposition pathways of nitro-substituted tetrazoles be analyzed?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify mass loss during decomposition (e.g., 1-(3-chlorophenyl)-1H-tetrazole shows exothermic decomposition at 220°C) .
- DSC : Measure enthalpy changes (ΔH) and identify decomposition products via FT-IR gas-phase analysis.
- Computational Modeling : Use EXPLO5 V6.03 to predict detonation velocity (4409 m/s) and pressure (5.4 GPa) for energetic materials .
Q. What computational methods are effective for studying reaction mechanisms in tetrazole synthesis?
- Methodological Answer :
- DFT Calculations : Model transition states for azide-nitrile cycloaddition to assess regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates (e.g., acetic acid vs. PEG-400) .
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., N···H and Cl···H contacts) stabilizing crystal structures .
Q. How can the biological activity of this compound derivatives be evaluated?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
- Molecular Docking : Target enzymes like cyclooxygenase (COX) for analgesic potential, guided by QSAR models .
- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
